molecular formula C13H7ClFIO B3023688 3-Chloro-5-fluoro-3'-iodobenzophenone CAS No. 951890-44-1

3-Chloro-5-fluoro-3'-iodobenzophenone

Cat. No.: B3023688
CAS No.: 951890-44-1
M. Wt: 360.55 g/mol
InChI Key: MSAXZAWQASISRE-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-3’-iodobenzophenone is an organic compound with the molecular formula C₁₃H₇ClFIO. It is a member of the benzophenone family, characterized by the presence of a ketone functional group attached to two aromatic rings. This compound is notable for its halogenated aromatic structure, which includes chlorine, fluorine, and iodine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-3’-iodobenzophenone typically involves the halogenation of benzophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Subsequent halogenation steps introduce the chlorine, fluorine, and iodine atoms into the aromatic rings.

Industrial Production Methods

Industrial production of 3-Chloro-5-fluoro-3’-iodobenzophenone may involve multi-step synthesis processes, including halogen exchange reactions and selective halogenation techniques. These methods ensure high yields and purity of the final product, which is essential for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-3’-iodobenzophenone undergoes several types of chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Depending on the substituents introduced, various halogenated or functionalized benzophenones can be formed.

    Oxidation Products: Carboxylic acids or quinones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

3-Chloro-5-fluoro-3’-iodobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-3’-iodobenzophenone involves its interaction with various molecular targets. The halogen atoms and the ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects or toxicities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluoro-3’-iodobenzophenone
  • 3-Chloro-4-fluoroiodobenzene
  • 1-Bromo-3-chloro-5-fluorobenzene

Uniqueness

3-Chloro-5-fluoro-3’-iodobenzophenone is unique due to its specific arrangement of halogen atoms and the presence of a ketone functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-(3-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFIO/c14-10-4-9(5-11(15)7-10)13(17)8-2-1-3-12(16)6-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAXZAWQASISRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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